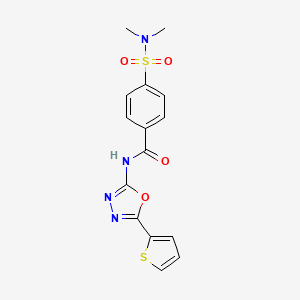

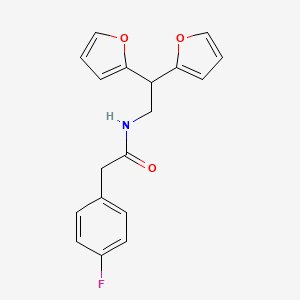

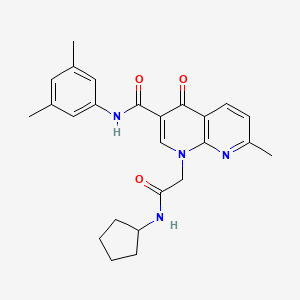

![molecular formula C16H11ClN2O2 B2939713 (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 314048-22-1](/img/structure/B2939713.png)

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Aplicaciones Científicas De Investigación

Photoacid Generators for Polymerization

This compound has been utilized as a novel photoacid generator for the cationic ring-opening polymerization of ε-caprolactone. This application is significant in industrial processes such as coatings, adhesives, and 3D printing. The use of light to promote polymerization has expanded the variety of monomers that can be polymerized, thus enhancing the production of degradable polymers .

Photo-induced Imino Functionalizations of Alkenes

The compound serves as a catalyst-free photosensitizer for the regioselective imino functionalizations of alkenes. This process is crucial for constructing structurally diverse β-imino sulfones and vinyl sulfones, which are valuable in synthetic chemistry for creating complex molecules with high yields .

Metal Carbene Catalyst

“(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide” has been developed as an effective metal carbene catalyst for carbene transfer reactions of donor–acceptor diazo compounds. This broad catalytic capability includes reactions like cyclopropanation, cyclopropenation, and epoxidation, which are fundamental in creating a wide range of organic compounds .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various targets, such as enzymes, receptors, or ion channels. The specific target would depend on the exact structure and functional groups of the compound .

Mode of Action

The compound might interact with its target through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding. The exact mode of action would depend on the compound’s structure and the nature of its target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the rate of that pathway, leading to changes in the concentrations of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on factors such as its size, polarity, and stability. These properties would influence the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the nature of its target and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-9H,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAAEFKUUURKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

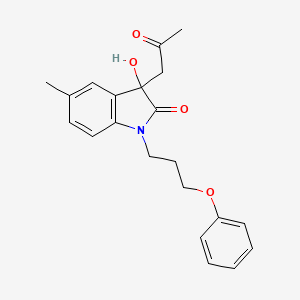

![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)

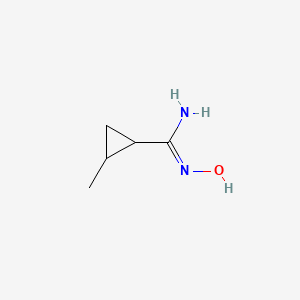

methanone](/img/structure/B2939644.png)

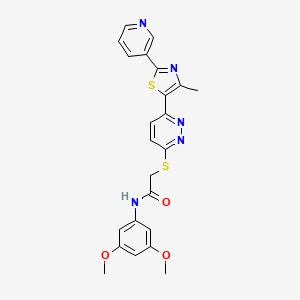

![5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2939649.png)